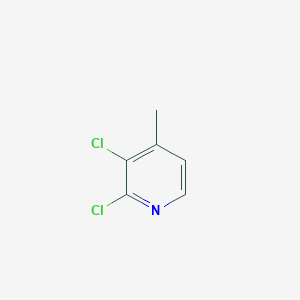

2,3-ジクロロ-4-メチルピリジン

概要

説明

2,3-Dichloro-4-methylpyridine (DCMP) is a chemical compound belonging to the class of pyridines. It is an aromatic organic compound with the formula C6H4Cl2N. DCMP is a colorless solid that is soluble in organic solvents. It is a widely used chemical in the fields of organic synthesis, materials science, and biotechnology. DCMP has a wide range of applications in research and industry, including its use as a reagent for the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a component in various materials.

科学的研究の応用

トリフルオロメチルピリジンの合成

2,3-ジクロロ-4-メチルピリジンは、トリフルオロメチルピリジンの合成に使用されます . これらの化合物は、活性農薬および医薬品成分における主要な構造モチーフです . それらは、害虫から作物を保護するために使用されます . 20種類以上の新しいトリフルオロメチルピリジン含有農薬がISO共通名を獲得しました .

医薬品および獣医業界

2,3-ジクロロ-4-メチルピリジンを使用して合成されたトリフルオロメチルピリジン誘導体は、医薬品および獣医業界でも使用されています . トリフルオロメチルピリジン部分を含む5つの医薬品と2つの獣医用製品が、市場承認を得ています .

ピリジン-3-スルホニルクロリドの合成

2,3-ジクロロ-4-メチルピリジンは、ピリジン-3-スルホニルクロリドの合成に使用されます . これらの化合物は、N-置換スルホン酸およびスルホンアミドの調製のための中間体です .

ピリジン-3-スルホン酸の合成

2,3-ジクロロ-4-メチルピリジンを使用して合成されたピリジン-3-スルホニルクロリドは、加水分解してピリジン-3-スルホン酸を形成できます . これらの酸は、多くの貴重な技術的および医薬品の合成のための中間体として役立ち、産業および農業にとって非常に重要な化合物です <svg class="icon" height="16" p-id="1735" t="1709264788

Safety and Hazards

将来の方向性

The future directions of “2,3-Dichloro-4-methylpyridine” could involve its continued use as a chemical intermediate in the synthesis of various products, particularly in the agrochemical and pharmaceutical industries . The development of new synthesis methods and applications could also be a focus of future research .

作用機序

Target of Action

2,3-Dichloro-4-methylpyridine is primarily used as a reagent in the synthesis of various organic compounds . Its primary targets are the molecules it reacts with during these synthesis processes. The exact targets can vary depending on the specific reaction, but they often include other organic molecules or metal catalysts .

Mode of Action

The compound interacts with its targets through chemical reactions. For example, in the Suzuki–Miyaura cross-coupling reaction, 2,3-Dichloro-4-methylpyridine can act as an electrophile, reacting with a metal catalyst to form a new bond . The exact mode of action can vary depending on the specific reaction conditions and the other reactants involved .

Biochemical Pathways

As a synthetic reagent, 2,3-Dichloro-4-methylpyridine is primarily involved in synthetic pathways rather than biochemical pathways. It is used to form new carbon-carbon bonds, a key step in the synthesis of many organic compounds . The downstream effects of these reactions can include the formation of new molecules with a wide range of potential applications.

Result of Action

The primary result of 2,3-Dichloro-4-methylpyridine’s action is the formation of new organic compounds through chemical reactions . The exact molecular and cellular effects can vary widely depending on the specific compounds being synthesized and their subsequent applications.

特性

IUPAC Name |

2,3-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRXSWAYTGAJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596585 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191419-07-5 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

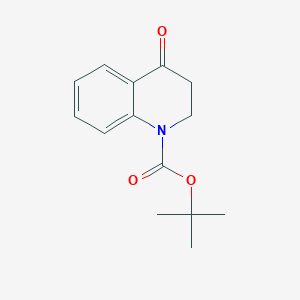

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

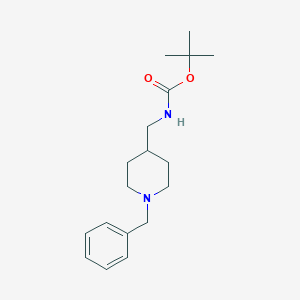

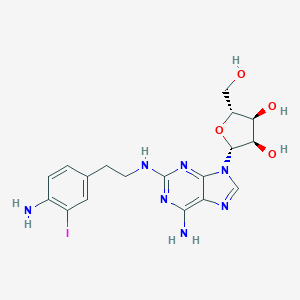

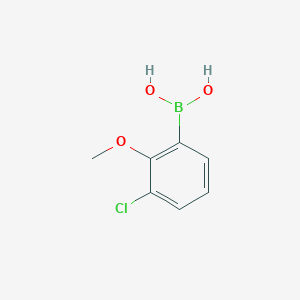

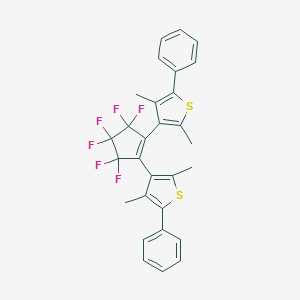

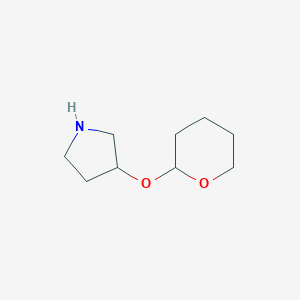

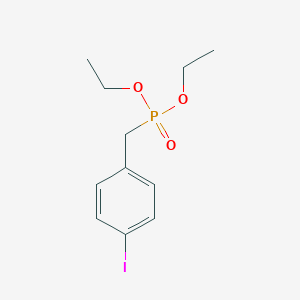

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)

![2,2',3,3'-Tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B65140.png)

![2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B65141.png)